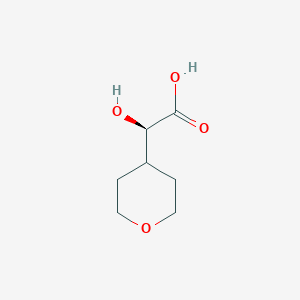

(2R)-2-Hydroxy-2-(oxan-4-yl)acetic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“(2R)-2-Hydroxy-2-(oxan-4-yl)acetic acid” is an organic compound with the molecular formula C7H12O3 . It is also known as Tetrahydro-2H-pyran-4-ylacetic acid . The compound has an average mass of 144.168 Da and a monoisotopic mass of 144.078644 Da .

Synthesis Analysis

The synthesis of compounds similar to “this compound” often involves the reaction of alcohols with 3,4-dihydropyran to give 2-tetrahydropyranyl ethers . These ethers are resilient to a variety of reactions . The alcohol can later be restored by acid-catalyzed hydrolysis .

Molecular Structure Analysis

The molecular structure of “this compound” consists of a saturated six-membered ring containing five carbon atoms and one oxygen atom . The compound has three hydrogen bond acceptors and one hydrogen bond donor .

Chemical Reactions Analysis

The 2-tetrahydropyranyl (THP) group, which is part of the structure of “this compound”, is a common protecting group for alcohols . Alcohols react with 3,4-dihydropyran to give 2-tetrahydropyranyl ethers . These ethers are resilient to a variety of reactions . The alcohol can later be restored by acid-catalyzed hydrolysis .

Physical and Chemical Properties Analysis

“this compound” has a density of 1.1±0.1 g/cm3, a boiling point of 285.1±13.0 °C at 760 mmHg, and a flash point of 119.2±13.3 °C . The compound has a molar refractivity of 35.6±0.3 cm3, a polar surface area of 47 Å2, and a molar volume of 129.7±3.0 cm3 .

Aplicaciones Científicas De Investigación

Aldose Reductase Inhibitors

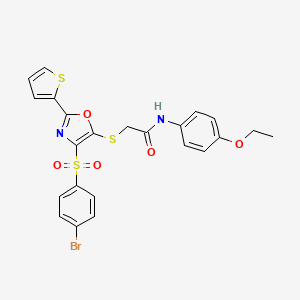

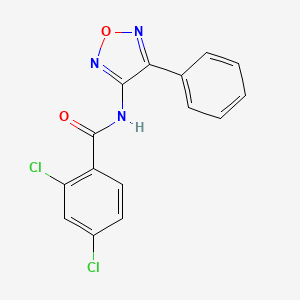

Compounds related to (2R)-2-Hydroxy-2-(oxan-4-yl)acetic acid have been investigated for their inhibitory effects on aldose reductase (ALR2), an enzyme implicated in diabetic complications like cataracts. For instance, a series of 1,2,4-oxadiazol-5-yl-acetic acids and oxazol-4-yl-acetic acids were synthesized and tested for their ALR2 inhibitory activity. The lead compound in this series showed significant in vivo activity in preventing cataract development in animal models when administered as an eye-drop solution, highlighting its potential for topical treatments in visual impairment related to diabetes (La Motta et al., 2008).

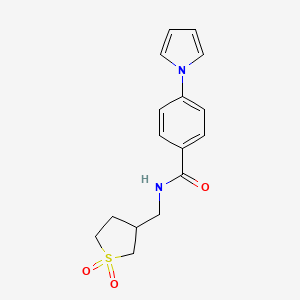

Synthesis of Heterocyclic Compounds

Research on the synthesis of thiazolidin-4-ones based on (7-Hydroxy-2-oxo-2H-chromen-4-yl)-acetic acid illustrates the utility of hydroxy-acetic acid derivatives in creating compounds with potential antibacterial activity. These syntheses involve reactions with various aromatic aldehydes, demonstrating the versatility of these compounds in creating a wide array of heterocyclic structures that could serve as bases for further pharmacological exploration (Čačić et al., 2009).

Germination Inhibitory Constituents

Another study identified (5-Butyl-3-oxo-2,3-dihydrofuran-2-yl)-acetic acid from the flowers of Erigeron annuus as a germination inhibitory constituent. This work underscores the broader application of acetic acid derivatives in agrochemical research, where they can be employed to control the germination and growth of plants, potentially aiding in the development of natural herbicides or growth regulators (Oh et al., 2002).

Metal Complex Studies

Acetic acid derivatives also find application in the study of metal complexes, offering insights into coordination chemistry and potential applications in catalysis or material science. For instance, 2-Cyano-2-(hydroxyimino)acetic acid has been shown to effectively ligand Cu2+ and Ni2+ ions, facilitating the formation of dimeric complexes. This research provides a foundation for the development of new materials with specific magnetic, optical, or catalytic properties (Sliva et al., 1998).

Propiedades

IUPAC Name |

(2R)-2-hydroxy-2-(oxan-4-yl)acetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O4/c8-6(7(9)10)5-1-3-11-4-2-5/h5-6,8H,1-4H2,(H,9,10)/t6-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWIRTUFUYGPILS-ZCFIWIBFSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1C(C(=O)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COCCC1[C@H](C(=O)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(2-chloro-6-fluorophenyl)methyl]-9-(4-methoxyphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)

![N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]-4-(trifluoromethyl)benzamide](/img/structure/B2583080.png)

![2-[Benzo(b)thiophen-2-yl]phenol](/img/structure/B2583084.png)

![[(2,5-Dimethylphenyl)carbamoyl]methyl 2-chloropyridine-3-carboxylate](/img/structure/B2583089.png)

![2-[7-benzyl-2-(4-methylphenyl)-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-3-yl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2583090.png)

![(4-(pyridin-2-yl)piperazin-1-yl)(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)methanone](/img/structure/B2583091.png)

![(3E)-3-{[(3-chloro-4-methylphenyl)amino]methylene}-1-(3-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide](/img/structure/B2583094.png)